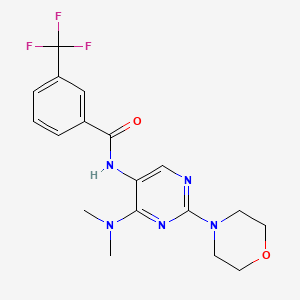

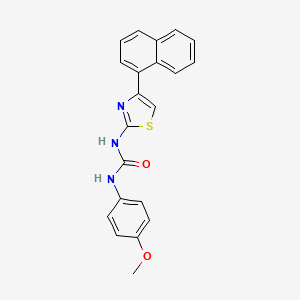

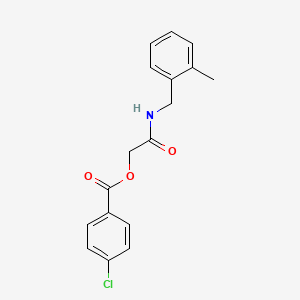

![molecular formula C16H15FN2O2S B2544411 2-(4-Fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 298193-44-9](/img/structure/B2544411.png)

2-(4-Fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(4-Fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide" is a derivative of tetrahydrobenzo[b]thiophene, which is a scaffold of interest in medicinal chemistry due to its potential biological activities. The presence of a fluorobenzamido group suggests that the compound could have specific interactions with biological targets, possibly leading to antiallergic, antimicrobial, or other therapeutic effects.

Synthesis Analysis

The synthesis of related tetrahydrobenzo[b]thiophene derivatives has been reported in several studies. For instance, a method for preparing alkyl 2-aminobenzo[b]thiophene-3-carboxylates, which are structurally related to the compound , involves a Gewald three-component reaction followed by dehydrogenation in benzonitrile under an air atmosphere . Another study describes the aromatization of similar compounds in dimethyl sulfoxide catalyzed by p-toluenesulfonic acid . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of tetrahydrobenzo[b]thiophene derivatives has been extensively studied. For example, the conformation of the fused six-membered ring in these compounds often adopts a half-chair conformation, and in some cases, the ring is disordered over two sets of atomic sites . This information is crucial for understanding the three-dimensional arrangement of atoms in the compound and how it might interact with biological targets.

Chemical Reactions Analysis

The tetrahydrobenzo[b]thiophene core can undergo various chemical reactions. For instance, it can be functionalized to produce a range of derivatives with different substituents, which can significantly alter the compound's biological activity . The presence of the fluorobenzamido group in the compound of interest suggests that it could participate in specific chemical interactions, such as hydrogen bonding or halogen bonding, which could be relevant for its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydrobenzo[b]thiophene derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. For example, the introduction of a fluorine atom can increase the compound's lipophilicity, potentially improving its ability to cross biological membranes . Additionally, the compound's reactivity can be influenced by the presence of the amide group, which could participate in various chemical reactions or interactions with biological molecules.

Applications De Recherche Scientifique

Crystal Structure and Synthesis

- A study focused on the synthesis and crystal structure of a related compound, N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, which has been characterized using X-ray diffraction. This could indicate potential applications in understanding molecular arrangements and interactions for similar compounds (Vasu et al., 2004).

Reactivity and Derivative Synthesis

- The compound's reactivity has been explored in the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, leading to the creation of various heterocyclic derivatives. This highlights its role as a precursor in the synthesis of complex organic molecules (Mohareb et al., 2004).

Structural Characterization and Molecular Behavior

- Investigations into the molecular structure of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, including different substituents on the benzamide ring, provide insights into the molecular conformations and modes of supramolecular aggregation. This could be relevant for understanding the structural behavior of similar compounds in different environments (Sagar et al., 2018).

Antimicrobial Activity

- The potential for antimicrobial applications has been indicated through the synthesis of biologically active, fused heterocyclic derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide. This points towards the possibility of pharmaceutical applications in combating microbial infections (Wardakhan et al., 2005).

Fluorescence and Absorption Spectra

- A study on the absorption and fluorescence spectra of related carboxamides has implications for their use in photophysical applications, possibly in sensing or imaging technologies (Patil et al., 2011).

Adenosine Receptor Activity

- The compound has been evaluated for its role as an allosteric enhancer of the adenosine A1 receptor, suggesting potential in neuropharmacology or in the modulation of adenosine receptor-mediated physiological processes (Nikolakopoulos et al., 2006).

Propriétés

IUPAC Name |

2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O2S/c17-10-7-5-9(6-8-10)15(21)19-16-13(14(18)20)11-3-1-2-4-12(11)22-16/h5-8H,1-4H2,(H2,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZCBUAGFYYVTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

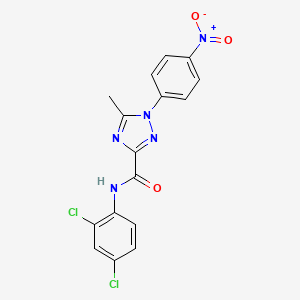

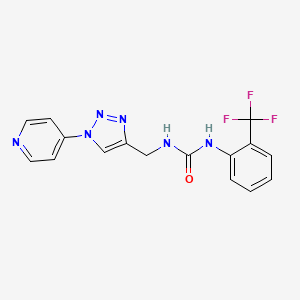

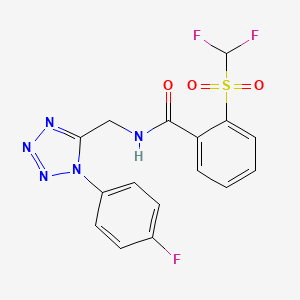

![N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2544337.png)

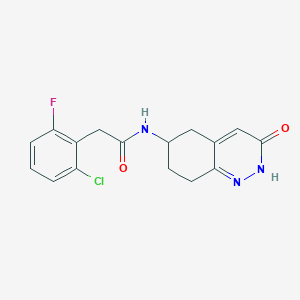

![N-[[4-ethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2544350.png)